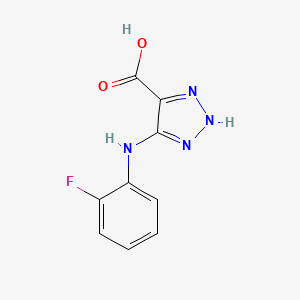

5-((2-氟苯基)氨基)-1H-1,2,3-三唑-4-羧酸

描述

The compound “5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxylic acid” is a complex organic molecule. It contains a 1H-1,2,3-triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. It also has a carboxylic acid group (-COOH), an amino group (-NH2) attached to a 2-fluorophenyl group. The presence of these functional groups suggests that this compound might have interesting chemical and biological properties .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the 1,2,3-triazole ring, possibly through a [3+2] cycloaddition reaction, a common method for synthesizing triazoles. The 2-fluorophenyl group could potentially be introduced through a nucleophilic aromatic substitution reaction .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the 1,2,3-triazole ring, the carboxylic acid group, and the 2-fluorophenyl group. The electron-withdrawing nature of the fluorine atom might influence the electronic distribution in the phenyl ring .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the carboxylic acid group could react with bases to form a carboxylate anion, or with alcohols to form esters .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. The presence of the polar carboxylic acid group and the electronegative fluorine atom might influence its solubility, boiling point, and melting point .科学研究应用

Antiplatelet Therapy

5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxylic acid: has been explored for its potential in antiplatelet therapy. This application is crucial in the treatment and prevention of thrombotic events, such as heart attacks and strokes. The compound’s ability to inhibit platelet aggregation can be attributed to its interaction with ADP receptors on the platelet surface, which are essential for platelet activation and subsequent thrombus formation .

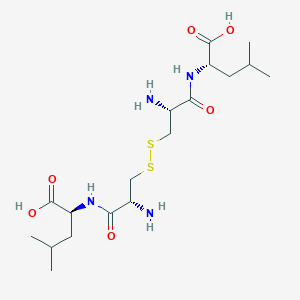

Synthesis of Amino Acid Prodrugs

The compound serves as a scaffold for the synthesis of amino acid prodrugs. These prodrugs are designed to enhance the pharmacological profile of existing drugs, improving their solubility, stability, and bioavailability. The triazole ring in particular offers a versatile platform for attaching various amino acid moieties, which can lead to the development of novel therapeutics .

Development of Organic Semiconductors

Triazole derivatives, including 5-(2-fluoroanilino)-2H-triazole-4-carboxylic acid , are being investigated for their use in organic semiconductors. These materials are key components in the fabrication of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The electron-rich nature of the triazole ring makes it an excellent candidate for such applications .

Anticancer Activity

Research has indicated that triazole compounds exhibit anticancer properties. The presence of the fluorophenyl group in 5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxylic acid may contribute to its potential efficacy in targeting cancer cells. The mechanism of action often involves the disruption of cell division and inducing apoptosis in cancerous cells .

Anti-inflammatory Properties

The compound is being studied for its anti-inflammatory properties. Inflammation is a biological response to harmful stimuli, and controlling it is vital in the treatment of various diseases. Triazole derivatives have shown promise in reducing inflammation, possibly through the modulation of cytokine production or inhibition of inflammatory enzymes .

Wound Management

In the context of wound management, 5-(2-fluoroanilino)-2H-triazole-4-carboxylic acid has been screened for its ability to interact with multiple targets involved in the healing process. Its strong affinity for certain receptors and enzymes suggests that it could play a role in promoting wound healing and tissue regeneration .

未来方向

属性

IUPAC Name |

5-(2-fluoroanilino)-2H-triazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN4O2/c10-5-3-1-2-4-6(5)11-8-7(9(15)16)12-14-13-8/h1-4H,(H,15,16)(H2,11,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTYHKFCSHFQRAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC2=NNN=C2C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

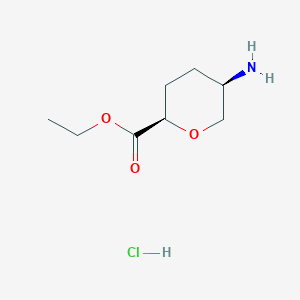

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

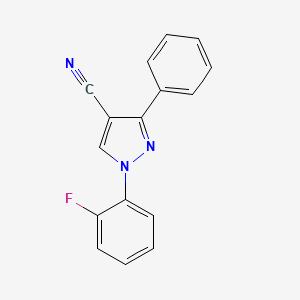

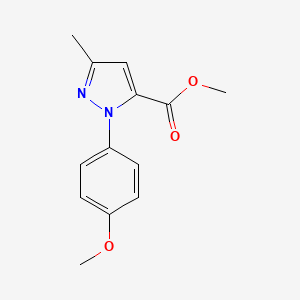

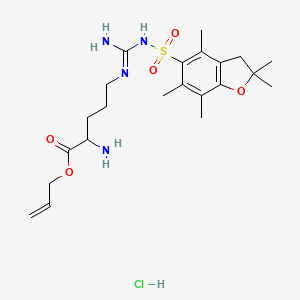

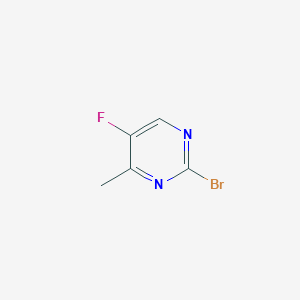

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(Tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptane-5-carboxylic acid](/img/structure/B1447195.png)